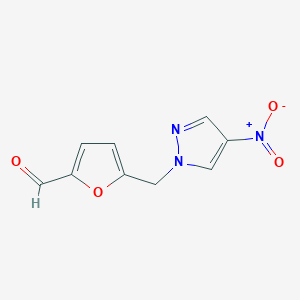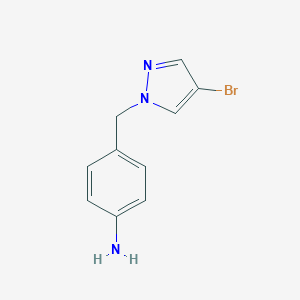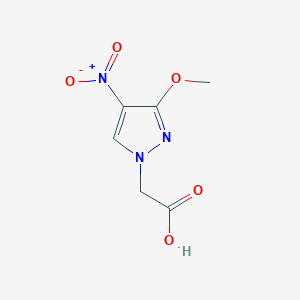![molecular formula C12H9ClO3 B508019 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-92-9](/img/structure/B508019.png)
5-[(3-Chlorophenoxy)methyl]-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(3-Chlorophenoxy)methyl]-2-furaldehyde is a chemical compound with the CAS Number: 438220-92-9 . It has a molecular weight of 236.65 and its molecular formula is C12H9ClO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.65 and its molecular formula is C12H9ClO3 . Additional physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or sourced from a comprehensive chemical database.Relevant Papers Unfortunately, there are limited peer-reviewed papers available on this compound. More research is needed to fully understand this compound’s properties and potential applications .
Scientific Research Applications
Synthesis and Chemical Analysis
- Furan derivatives like 5-hydroxymethyl-2-furaldehyde (HMF) have been studied extensively for their potential in organic synthesis and analytical applications. For example, a method for the high-performance liquid chromatographic determination of HMF and related compounds in honey highlights the importance of furan aldehydes in food analysis and quality control (Nozal et al., 2001). Furthermore, the total synthesis of naturally occurring furan compounds showcases the relevance of furan derivatives in synthesizing biologically active natural products (Quiroz-Florentino et al., 2011).
Catalysis and Material Science
- The selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde (FDA) using vanadyl phosphate-based catalysts demonstrates the role of furan derivatives in material science and catalysis. This research can lead to innovations in producing valuable chemicals from biomass (Carlini et al., 2005).
Energy and Environmental Applications
- The photocatalytic selective oxidation of HMF to 2,5-furandicarbaldehyde (FDC) in water using TiO2 nanoparticles is a significant study for environmental applications, showing the potential of furan derivatives in water purification and green chemistry (Yurdakal et al., 2013). Additionally, the highly selective catalytic hydrogenation and etherification of HMF to 2,5-bis(alkoxymethyl)furans for potential biodiesel production illustrate the compound's relevance in sustainable fuel development (Han et al., 2017).
Biochemical and Medicinal Research
- Experimental and theoretical investigations on the electronic structure of HMF, identified as an antisickling agent from Terminalia bellirica, underline the importance of furan derivatives in medicinal chemistry and drug design (Rajkumar et al., 2020).
properties
IUPAC Name |
5-[(3-chlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOPNPUOIQNUGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

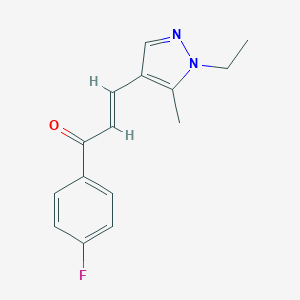

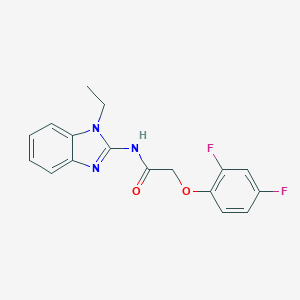

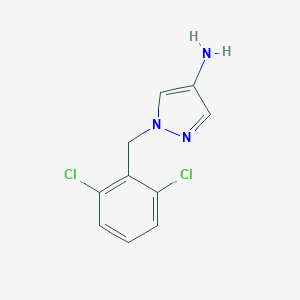
![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
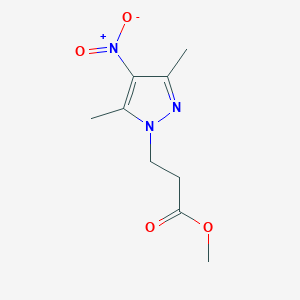
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

